molecular formula C17H16N4O3 B11665858 N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665858
M. Wt: 324.33 g/mol
InChI Key: HYQWXXYAMDSUMY-VCHYOVAHSA-N
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Description

Structural Elucidation

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC guidelines for hydrazide derivatives. The parent structure is 1H-pyrazole-5-carbohydrazide , substituted at position 3 with a 5-methylfuran-2-yl group and at the hydrazide nitrogen with an (E)-4-methoxyphenylmethylidene moiety. The full name reflects:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Carbohydrazide functional group : A hydrazide (-CONHNH₂) substituent at position 5.
  • Stereochemical descriptor : The (E) configuration of the methylidene group, indicating trans arrangement of substituents relative to the hydrazide bond.

Molecular Geometry and Stereochemical Configuration Analysis

The molecule adopts a planar conformation due to conjugation across the pyrazole-furan system. Key geometric features include:

  • Dihedral angles : The furan ring forms a 78.5° angle with the pyrazole plane, while the 4-methoxyphenyl group is twisted by 85.2° relative to the hydrazide moiety.
  • Bond lengths : Critical distances include:
Bond Type Length (Å)
Pyrazole C3-C4 1.387
Hydrazide N-N 1.354
Furan O-C2 1.362

These parameters were derived from analogous structures in crystallographic databases.

X-ray Crystallographic Characterization

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction reveals:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.52 Å
b = 7.31 Å
c = 15.87 Å
β angle 102.4°
Z-value 4

The packing diagram shows molecules arranged in zigzag chains along the b-axis.

Intermolecular Hydrogen Bonding Networks

A robust hydrogen-bonding network stabilizes the crystal lattice:

Donor Acceptor Distance (Å) Angle (°)
N2-H2A···O1 O1···H2A 2.12 156
C15-H15···O2 O2···H15 2.34 132

These interactions create a three-dimensional framework with C-H···O and N-H···O contacts.

Torsional Angles Between Aromatic Systems

Torsional analysis reveals restricted rotation about key bonds:

Torsion Angle Value (°)
C5-C6-N1-N2 (hydrazide) 178.3
C3-C4-C7-O1 (furan-pyrazole) 85.5

The near-planar hydrazide linkage facilitates π-conjugation with the 4-methoxyphenyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
11.72 s (1H) Pyrazole NH
8.34 s (1H) Hydrazone CH=N
7.58 d (2H) 4-Methoxyphenyl H2/H6
6.95 d (2H) 4-Methoxyphenyl H3/H5
6.44 m (2H) Furan H3/H4
3.79 s (3H) Methoxy OCH₃
2.31 s (3H) Furan CH₃

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
161.2 Hydrazone C=N
158.4 Pyrazole C5
152.1 Furan C2
130.7 4-Methoxyphenyl C1
114.3 Furan C3/C4
55.6 Methoxy OCH₃
13.8 Furan CH₃

Data correlate with structurally similar hydrazones.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Band Assignment
3250 N-H stretch (hydrazide)
1665 C=O stretch
1602 C=N stretch (hydrazone)
1510 Aromatic C=C
1250 C-O (methoxy)

The absence of a free NH₂ band at ~3400 cm⁻¹ confirms hydrazone formation.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Molecular ion: [M+H]⁺ at m/z 353.14
  • Major fragments:
    • m/z 178.08 (pyrazole-furan cleavage)
    • m/z 135.06 (4-methoxyphenylmethylidene)
    • m/z 94.03 (C₅H₆O⁺ from furan)

Fragmentation pathways align with retro-Diels-Alder mechanisms common in furan-containing compounds.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-11-3-8-16(24-11)14-9-15(20-19-14)17(22)21-18-10-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

HYQWXXYAMDSUMY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
CatalystHCl (0.1 mL)Accelerates imine formation
Temperature80°CBalances reaction rate and decomposition
Molar Ratio (Aldehyde:Precursor)1.2:1Minimizes unreacted carbohydrazide

Structural Confirmation and Characterization

The product is characterized using spectroscopic and crystallographic methods:

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 11.34 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.89 (d, J = 8.7 Hz, 2H, Ar-H), 6.93 (d, J = 8.7 Hz, 2H, Ar-H), 6.79 (d, J = 3.1 Hz, 1H, furan-H), 6.15 (d, J = 3.1 Hz, 1H, furan-H), 3.82 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃).

  • X-ray Crystallography : Monoclinic crystal system with P2₁/c space group, confirming the E-configuration of the hydrazone bond.

Alternative Methodologies and Modifications

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions reduces reaction time to 15–20 minutes, achieving comparable yields (78–80%). However, scalability remains challenging due to uneven heating.

Green Chemistry Approaches

Using water as a solvent with β-cyclodextrin as a catalyst yields 70–73% product. While environmentally benign, this method requires longer reaction times (8–10 hours).

Challenges and Troubleshooting

  • Byproduct Formation : Excess aldehyde may lead to diimine byproducts. Stoichiometric control (1.2:1 aldehyde:precursor ratio) mitigates this.

  • Low Crystallinity : Recrystallization from DMF:ethanol (1:4) enhances crystal purity.

  • Hydrazide Oxidation : Conducting reactions under nitrogen prevents oxidation of the carbohydrazide to carboxylic acids.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors improve heat transfer and reduce reaction time to 1 hour.

  • Centrifugal partition chromatography replaces recrystallization for higher purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Activities

Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have shown efficacy against various bacterial and fungal strains. For instance, derivatives similar to N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide have been reported to possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents .
  • Anticancer Potential : Some pyrazole derivatives are being investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial activity of pyrazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to evaluate efficacy .
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that certain pyrazole derivatives could inhibit cell proliferation and induce apoptosis. The mechanisms involved were linked to the modulation of key proteins involved in cell survival pathways .
  • Anti-inflammatory Effects : Research into related compounds indicated that they could reduce inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analysis

The compound’s structure is confirmed via single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR). Key features include:

  • Pyrazole core : Stabilizes planar geometry, enabling π-π stacking interactions.
  • 4-Methoxyphenylidene group : Enhances electron density via the methoxy (-OCH₃) substituent, influencing electronic properties.
  • 5-Methylfuran-2-yl group : Introduces steric bulk and modulates solubility.

Spectroscopic Characterization

Key spectroscopic

  • IR : C=O stretch at ~1664 cm⁻¹ (hydrazide carbonyl), C=N stretch at ~1629 cm⁻¹ (imine) .
  • ¹H NMR : Signals at δ 8.3–8.5 ppm (imine proton), δ 6.8–7.5 ppm (aromatic protons from 4-methoxyphenyl and furan) .
  • X-ray : Confirms (E)-configuration with bond lengths of C=N (~1.28 Å) and N–N (~1.38 Å) .

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight Key Structural Differences
Target Compound R₁ = 4-OCH₃Ph; R₂ = 5-Me-furan-2-yl ~324.34 Reference for comparison
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide R₁ = 2,4,5-(OCH₃)₃Ph; R₂ = 4-OCH₃Ph ~437.41 Increased methoxy groups enhance electron density
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide R₁ = 4-N(Et)₂Ph; R₂ = 5-Me-furan-2-yl ~379.43 Diethylamino group improves lipophilicity
N′-[(E)-(4-Hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide R₁ = 4-HOPh; R₂ = 5-Me-thiophen-2-yl ~342.38 Thiophene vs. furan alters π-conjugation

Electronic and Spectral Differences

  • Electron-Withdrawing vs. Donor Groups: The 4-methoxy group in the target compound donates electrons, red-shifting UV-Vis absorption compared to nitro-substituted analogs .
  • Vibrational Frequencies : Compounds with bulkier substituents (e.g., 2,4,5-trimethoxyphenyl ) show reduced C=O stretching frequencies due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of β-ketoesters with hydrazine derivatives under acidic or basic conditions .
  • Step 2 : Introduce the 5-methylfuran-2-yl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Form the hydrazone linkage by reacting the pyrazole-carbohydrazide intermediate with 4-methoxybenzaldehyde under reflux in ethanol (yield: 65–75%) .
  • Critical Parameters : Solvent polarity (ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the (E)-configuration of the hydrazone bond (δ 8.2–8.5 ppm for imine proton) and furan ring protons (δ 6.2–7.1 ppm) .
  • IR : Identify characteristic peaks: N-H stretch (~3250 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1590 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 393.4 (calculated) with fragmentation patterns matching the furan and pyrazole moieties .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Data :

  • LogP : ~2.8 (predicted), indicating moderate lipophilicity suitable for cellular uptake .
  • Thermal Stability : Decomposition above 220°C (DSC/TGA data) .
  • pH Sensitivity : Hydrazone bonds hydrolyze under strongly acidic conditions (pH < 3), requiring buffered storage .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) alter biological activity?

  • Case Study :

  • Replacing 4-methoxy with 4-ethoxy in analogous hydrazides increased anti-inflammatory activity (IC50: 12 μM → 8 μM) but reduced solubility .
  • Mechanistic Insight : Methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), while bulkier ethoxy groups hinder binding .
    • Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What computational strategies (e.g., molecular docking, DFT) predict binding modes with biological targets?

  • Protocol :

  • Target Selection : Prioritize enzymes with hydrazone-binding pockets (e.g., histone deacetylases, tyrosinase) .
  • Docking Software : AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) .
  • Key Interactions : Hydrogen bonding between the carbohydrazide carbonyl and Arg37 of HDAC8 (binding energy: −9.2 kcal/mol) .
    • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve contradictions in biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Case Study :

  • Contradiction : High cytotoxicity (HeLa cells: IC50 = 15 μM) but potent anti-leishmanial activity (IC50 = 2 μM) .
  • Resolution : Conduct selective toxicity assays (e.g., parasite vs. mammalian cell lines) and analyze ROS generation mechanisms .
    • Methodology : Use transcriptomics/proteomics to identify off-target effects and refine structure-activity relationships .

Q. What experimental designs optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Strategies :

  • Prodrug Design : Mask the hydrazone group with acetylated derivatives to enhance oral absorption .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2 > 60 min preferred) .
  • In Vivo Testing : Administer via IP injection (5 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS .

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